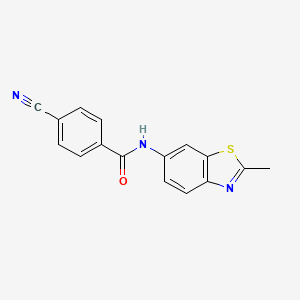

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

描述

属性

IUPAC Name |

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c1-10-18-14-7-6-13(8-15(14)21-10)19-16(20)12-4-2-11(9-17)3-5-12/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKXBZDHMQHYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the benzamide moiety is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.

Medicine: Research indicates that it may have applications in the development of new drugs for treating various diseases, including cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Structural Modifications and Substituent Effects

Key Comparative Insights

Electron-Withdrawing vs. In contrast, the methoxy group in 4-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is electron-donating, which may reduce binding affinity but improve solubility .

Benzothiazole Substitution Patterns :

- The 2-methyl-1,3-benzothiazole moiety in the target compound is critical for sEH inhibition . Derivatives with substitutions at the 6-position (e.g., 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide ) may exhibit steric hindrance or altered binding orientations.

Pharmacokinetic and Physicochemical Properties :

- Fluorinated derivatives (e.g., the compound in EP 3 532 474 B1 ) demonstrate increased lipophilicity and metabolic stability due to trifluoromethyl groups, as evidenced by higher mass (m/z = 530) and shorter retention time (Rt = 0.89 min).

Assay Compatibility: Autofluorescence issues in fluorescence polarization assays were noted for sulfonamide analogs (e.g., compound C920-1611 ), highlighting the importance of non-fluorescent derivatives like the target compound for reliable activity measurements.

However, the target compound’s synthesis details remain unspecified in the provided evidence.

生物活性

4-Cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzamide core with a cyano group and a substituted benzothiazole moiety, which contributes to its biological activity.

Target and Mode of Action

The primary target of this compound is the Colony Stimulating Factor 1 Receptor (CSF-1R) . This receptor plays a critical role in the survival and proliferation of macrophages and glioma cells. The compound acts as an inhibitor of CSF1R tyrosine kinase, leading to:

- Disruption of Macrophage Function : Inhibition of CSF1R results in impaired macrophage polarization and survival, which are crucial in tumor progression.

- Anti-tumor Effects : In preclinical studies involving glioma-bearing mice, treatment with this compound significantly blocked tumor progression and improved survival rates by disrupting the tumor microenvironment mediated by macrophages.

In Vitro Studies

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce tumor sizes in animal models. The mechanism involves modulation of immune responses and direct cytotoxic effects on tumor cells.

Biological Activity Summary Table

Study 1: Glioma Models

In a study involving glioma-bearing mice, administration of this compound resulted in a marked decrease in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy for glioblastoma multiforme.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly inhibit the expression of pro-inflammatory cytokines in RAW 264.7 macrophages, suggesting its utility in managing chronic inflammatory conditions .

常见问题

Q. What are the critical parameters for synthesizing 4-cyano-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazole amines and activated benzoyl derivatives. Key parameters include:

- Reagent purity : Use intermediates like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (≥97% purity) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in amide bond formation.

- Catalysts : Employ coupling agents like EDC/HOBt for efficient activation of carboxylic acids.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. Which analytical techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar benzothiazole derivatives .

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., cyano group at δ ~110 ppm in C).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak matching theoretical mass).

- InChI/SMILES validation : Computational tools cross-verify structural integrity using standardized identifiers .

Advanced Research Questions

Q. How can researchers investigate the anticancer mechanisms of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based ATP competition assays. Compare IC values with known inhibitors .

- Molecular docking : Use software like AutoDock Vina to predict binding modes within kinase active sites, guided by X-ray crystallographic data from related benzothiazoles .

- Cell-based studies : Measure apoptosis (Annexin V/PI staining) and proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What strategies address contradictions in reported biological activities of benzothiazole derivatives across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) to reduce variability .

- Dose-response validation : Replicate results across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds.

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent effects, impurity interference) .

Q. How can in silico approaches predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability and binding free energy (MM-PBSA/GBSA methods) .

- QSAR studies : Corrogate substituent effects (e.g., cyano vs. nitro groups) on activity using datasets from PubChem .

Q. How should researchers integrate this compound’s activity into existing theoretical frameworks for kinase inhibition?

- Methodological Answer :

- Link to kinase signaling pathways : Map experimental results to pathways like MAPK/ERK, using pathway analysis tools (e.g., KEGG, Reactome) .

- Compare scaffold motifs : Benchmark against FDA-approved kinase inhibitors (e.g., imatinib’s benzamide core) to identify structural advantages .

- Hypothesis-driven testing : Design mutants (e.g., kinase ATP-binding site mutations) to validate mechanistic predictions .

Methodological Design Considerations

Q. What experimental designs are optimal for assessing the environmental fate of this compound in ecological studies?

- Methodological Answer :

- Partitioning studies : Measure log (octanol-water) and solubility to predict bioaccumulation potential .

- Degradation assays : Test photolysis (UV exposure) and hydrolysis (pH 5–9 buffers) to estimate persistence .

- Trophic transfer models : Use aquatic microcosms to track compound transfer from algae to invertebrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。